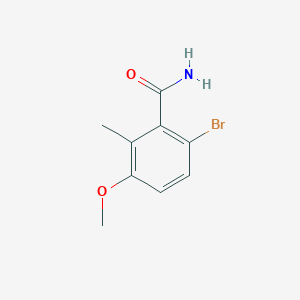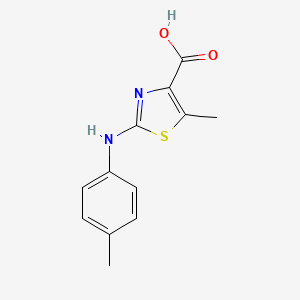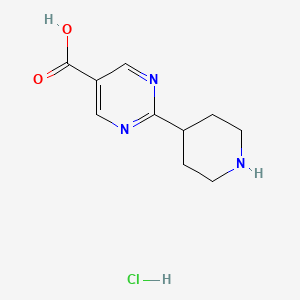
Ácido 2-(Piperidin-4-IL)pirimidin-5-carboxílico hcl
Descripción general
Descripción
“2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hcl” is a chemical compound with the molecular formula C10H14ClN3O2 . It is a pale-yellow to yellow-brown solid . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hcl” includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hcl” is a pale-yellow to yellow-brown solid . It has a molecular weight of 243.69 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
1. Actividades antioxidantes en condiciones inflamatorias crónicas Los derivados de piperidina se han estudiado por sus posibles actividades antioxidantes, que son cruciales en la patogénesis de las condiciones inflamatorias crónicas como la diabetes, el cáncer, las enfermedades de Parkinson y Alzheimer, las enfermedades cardiovasculares, la artritis reumatoide y la disregulación inmunitaria. El compuesto "Ácido 2-(Piperidin-4-IL)pirimidin-5-carboxílico hcl" podría estar potencialmente involucrado en la investigación dirigida a estas condiciones debido a su relación estructural con la piperidina .
Actividad anticancerígena
El núcleo de piperidina es una característica común en los compuestos evaluados para la actividad anticancerígena. Los estudios han demostrado que ciertos compuestos vinculados a la piperidina exhiben potencia contra varias líneas celulares cancerosas. El compuesto específico en cuestión también puede explorarse por su eficacia en los protocolos de tratamiento del cáncer .
Potencia de inhibición en estudios enzimáticos
Los estudios de relación estructura-actividad (SAR) de los derivados de piperidina han indicado diferentes potencias de inhibición para diferentes enzimas. Por ejemplo, los cambios en la estructura de la amida pueden conducir a una reducción de la potencia de inhibición para las enzimas humanas en comparación con las enzimas de ratón. Esto sugiere que "this compound" podría utilizarse en estudios de inhibición enzimática para comprender sus efectos en las enzimas humanas frente a las de ratón .
4. Organocatálisis y síntesis de derivados de piperidina Los derivados de piperidina también son importantes en el campo de la organocatálisis, donde se utilizan como catalizadores o cocatalizadores en reacciones químicas para producir diversas estructuras de piperidina enantioméricamente enriquecidas. La investigación sobre la síntesis y las aplicaciones de estos derivados podría involucrar "this compound" como precursor o intermedio .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hcl” and similar compounds could have potential applications in the development of new drugs.
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride, are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as the inhibition of collagen synthesis .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .
Análisis Bioquímico
Biochemical Properties
2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, thereby affecting collagen production. Additionally, the compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with biomolecules, further influencing biochemical pathways.
Cellular Effects
The effects of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, affecting the production of proteins essential for cell function. Moreover, the compound’s impact on cellular metabolism can alter the energy balance within cells, influencing their growth and survival.
Molecular Mechanism
At the molecular level, 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, the compound’s interaction with prolyl-4-hydroxylase involves binding to the enzyme’s active site, inhibiting its activity . This inhibition can lead to decreased collagen synthesis, impacting tissue repair and fibrosis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The effects of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH levels, can lead to its degradation, affecting its efficacy. Long-term studies have also indicated that the compound can have sustained effects on cellular function, with prolonged exposure leading to more pronounced changes in cell behavior and metabolism.
Dosage Effects in Animal Models
The effects of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with prolyl-4-hydroxylase can influence the metabolic pathway of collagen synthesis . Additionally, the compound can affect other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, the compound can be transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its effects. Additionally, binding proteins can influence the compound’s distribution within tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-(Piperidin-4-YL)pyrimidine-5-carboxylic acid hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This localization is essential for the compound’s ability to modulate biochemical pathways and cellular processes effectively.
Propiedades
IUPAC Name |
2-piperidin-4-ylpyrimidine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNAFXYFJWVRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447607-42-2 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-(4-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)
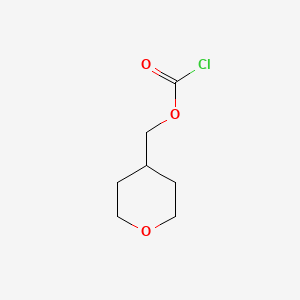
![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)
![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)
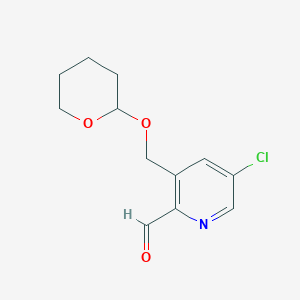


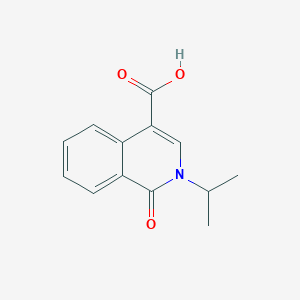
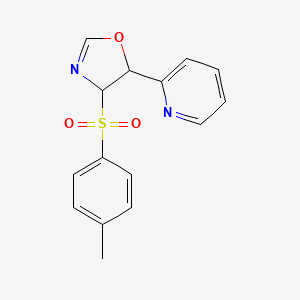


![4-[(2-Chloropyridin-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B1403951.png)
